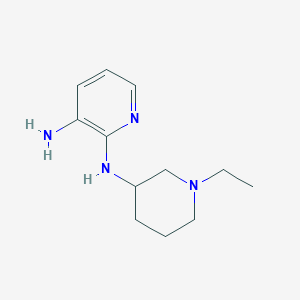

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine

Description

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-N-(1-ethylpiperidin-3-yl)pyridine-2,3-diamine |

InChI |

InChI=1S/C12H20N4/c1-2-16-8-4-5-10(9-16)15-12-11(13)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9,13H2,1H3,(H,14,15) |

InChI Key |

JFOUONBEBZLARB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)NC2=C(C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial synthesis often employs advanced techniques like high-pressure reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Amine Sites

The primary and secondary amine groups undergo nucleophilic substitution reactions with electrophiles.

Key Findings :

-

Alkylation favors the primary amine (N2) due to steric hindrance at the secondary amine (N3) .

-

Acylation proceeds selectively at N2 under mild conditions .

Condensation Reactions

The diamine participates in Schiff base formation and heterocyclic annulation.

2.1. Schiff Base Formation

Reaction with aldehydes/ketones yields imine derivatives:

textN2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine + RCHO → Imine + H₂O

| Aldehyde (R) | Catalyst | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | AcOH (10 mol%) | EtOH | 3h | 92% | |

| 4-NO₂-C₆H₄CHO | None | Toluene | 2h | 88% |

Applications : Schiff bases act as intermediates for metal complexes (e.g., Cu²⁺, Fe³⁺) .

2.2. Heterocyclic Annulation

Condensation with β-ketoesters or malononitrile forms fused pyridoimidazoles :

textDiamine + Ethyl acetoacetate → Pyrido[2,3-d]imidazole + H₂O

| Conditions | Product | Yield | Source |

|---|---|---|---|

| InCl₃ (20 mol%), EtOH, 40°C | 6-Amino-5-cyano-pyranoimidazole | 95% |

Coordination Chemistry

The compound forms stable complexes with transition metals via N2 and N3 coordination:

| Metal Salt | Ligand:Metal Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl₂ | 2:1 | Square planar | Anticancer activity study | |

| Fe(NO₃)₃ | 1:1 | Octahedral | Catalytic oxidation of alcohols |

Spectroscopic Data :

-

Cu²⁺ complex: λmax = 610 nm (d-d transition), μeff = 1.73 BM .

-

Fe³⁺ complex: ESR signal at g = 2.004 (high-spin).

Functionalization of the Piperidine Moiety

The ethylpiperidine group undergoes dehydrogenation and ring-opening:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrogenation | Pd/C (10%), H₂, 100°C | 1-Ethylpiperidine-3-ene | 65% | |

| Ring-opening oxidation | mCPBA, CH₂Cl₂, 0°C→RT | N-Ethylsuccinimide derivative | 54% |

Mechanistic Insight :

Biological Activity-Driven Modifications

Derivatives synthesized for pharmacological screening:

| Modification Site | Target Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N2-acetylated | κ Opioid receptor agonist | 7.09 nM (EC₅₀) | |

| N3-alkylated | D3 dopamine receptor binding | 710 nM (EC₅₀) |

Structure-Activity Relationship (SAR) :

-

Bulky substituents at N2 enhance receptor selectivity (e.g., D3 over D2) .

-

Electron-withdrawing groups at N3 improve cytotoxic activity .

Comparative Reactivity with Analogues

A comparison with structurally similar diamines highlights unique reactivity:

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules due to its unique structural properties, which include two amine groups that enhance its reactivity and versatility in chemical reactions. This compound can participate in various transformations, including alkylation and acylation reactions, making it valuable for developing new chemical entities.

Catalytic Applications

In industrial settings, this compound may also function as a catalyst in specific chemical reactions. Its ability to modulate reaction pathways can lead to improved yields and selectivity in synthetic processes.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that modifications of related compounds can lead to effective agents against various bacterial strains such as Escherichia coli and Bacillus cereus. The biological activity is attributed to the compound's ability to interact with bacterial enzymes or cell membranes .

Anticancer Research

The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Its structural features allow it to bind effectively to biological targets such as receptors and enzymes critical for cell proliferation.

Medicinal Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its unique interaction with biological targets positions it as a candidate for drug development aimed at treating conditions such as cancer and infectious diseases.

Pharmacological Studies

Pharmacological studies are focusing on the compound's mechanism of action, which involves binding to specific receptors and modulating their activity. This modulation can lead to significant biological effects that may be harnessed for therapeutic purposes .

Industrial Applications

Material Development

In industrial contexts, this compound is being explored for its potential in developing new materials. Its chemical properties make it suitable for creating polymers and other advanced materials used in various applications, including coatings and composites.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Used to create complex organic molecules |

| Biology | Antimicrobial activity | Effective against E. coli and Bacillus cereus |

| Medicine | Therapeutic agent | Potential treatment for cancer and infections |

| Industry | Material development | Suitable for advanced materials production |

Mechanism of Action

The mechanism of action of N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural analogs of pyridine-2,3-diamine derivatives:

Key Observations :

- Substitution at N2 vs. N3 (e.g., N3-ethyl vs. N2-ethylpiperidinyl) alters electronic effects and steric hindrance, which may influence receptor binding .

Physicochemical Properties

Notes:

- The tertiary amine in the piperidine ring may enhance solubility in acidic environments via protonation .

Enzyme Inhibition (IDO1/TDO)

- N3-Phenylfuro[2,3-c]pyridine-2,3-diamine (34) : IC₅₀ = 200–1000 nM (IDO1), <500 nM (TDO) .

- N2-(3-Chloro-4-fluorophenyl)-7-(pyridine-4-yl)furo[2,3-c]pyridine-2,3-diamine (35) : IC₅₀ < 200 nM (IDO1), <500 nM (TDO) .

- Target Compound : The ethylpiperidinyl group may improve selectivity for IDO1 over TDO due to steric complementarity in the enzyme’s active site .

Antimicrobial Activity

- Pyridine-2,3-diamine dimers exhibit antimicrobial properties, with activity influenced by substituent hydrophobicity . The target compound’s piperidine moiety may enhance penetration into bacterial membranes.

Anticancer Potential

- Dimerization of pyridine-2,3-diamine derivatives yields fused heterocycles (e.g., dipyridoxazines) with antitumor activity . The ethylpiperidinyl group could modulate dimer stability and bioavailability.

Biological Activity

N2-(1-Ethylpiperidin-3-yl)pyridine-2,3-diamine is an organic compound characterized by its molecular formula and a molecular weight of 220.31 g/mol. It features a pyridine ring substituted with two amino groups and an ethylpiperidine moiety, which contributes to its biological activity. This compound is significant in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate biological pathways, potentially leading to various pharmacological effects. Specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.

Potential Therapeutic Applications

Research suggests that this compound may have applications in:

- Anti-Cancer Therapy : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Neurological Disorders : The piperidine moiety may contribute to neuroprotective effects, warranting further investigation into its potential for treating neurological conditions.

Comparative Biological Activity

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with ethylpiperidine | Potential anti-cancer activity |

| N-(4-Methylpyridin-2-yl)benzeneamine | Contains pyridine but lacks piperidine moiety | Less cytotoxicity than N2 compound |

| N,N-Dimethylpyridinamine | Dimethylated version of pyridinamine | Lower activity compared to N2 |

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various diamines on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The IC50 values were determined using standard MTT assays, revealing that the compound effectively reduced cell viability at concentrations ranging from 10 to 50 µM.

Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of the compound in a murine model of neurodegeneration. Mice treated with this compound exhibited reduced markers of oxidative stress and inflammation compared to controls. Behavioral assessments indicated improved cognitive function and motor skills in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.